D-Treo-biopterina*

Descripción general

Descripción

Synthesis Analysis

The synthesis of D-Threo-biopterin can be explored through the advances in enzymatic synthesis, highlighting the role of specific enzymes in the production of D-Amino acids, which are structurally similar to D-Threo-biopterin. Enzymes such as those discussed in the literature review by Pollegioni et al. (2020) play crucial roles in the synthesis of such compounds, indicating a complex and highly regulated process involving multiple enzymatic steps (Pollegioni, Rosini, & Molla, 2020).

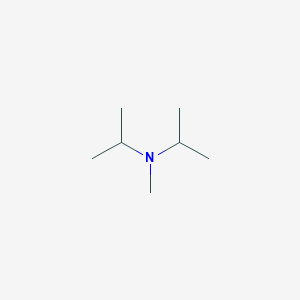

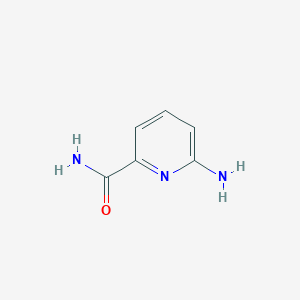

Molecular Structure Analysis

The molecular structure of D-Threo-biopterin is characterized by its unique stereochemistry, which distinguishes it from other biopterin variants. This structure is crucial for its interaction with specific enzymes and its biological role. The structural specificity is essential for its function as a cofactor in various enzymatic reactions, particularly those involving nitric oxide synthase (NOS) and its cytoprotective effects, as detailed in studies by Shimizu et al. (1998) (Shimizu, Ishii, Momose, & Yamamoto, 1998).

Chemical Reactions and Properties

The chemical properties of D-Threo-biopterin, including its reactions with other compounds, are pivotal in its biological functions. Its role in the function of nitric oxide synthase (NOS) and the protective effect against nitric oxide (NO)- and/or reactive oxygen species-induced cytotoxicity showcase its importance in cellular protection mechanisms. The interaction with NOS and the modulation of reactive oxygen species highlight its chemical reactivity and biological significance (Shimizu et al., 1998).

Aplicaciones Científicas De Investigación

Síntesis de biopterina y glucósidos de pterina relacionados

Se han encontrado ciertas pterinas que tienen una cadena lateral hidroxi-alquilo en C-6 como formas glucosídicas en ciertos procariotas, como la 2’-O- (α-D-glucopiranosil) biopterina de varios tipos de cianobacterias y la limipterina de una bacteria fotosintética de azufre verde .

Papel en la salud cardiovascular

La deficiencia de vitamina C está asociada con un mayor riesgo de enfermedad cardiovascular. Un estudio encontró que la deficiencia de vitamina C en conejillos de indias afectaba el estado de la biopterina plasmática y las respuestas vasomotoras .

Citotoxicidad a los melanocitos humanos

(6R) 5,6,7,8 tetrahidrobiopterina (6-BH4) es un cofactor importante en la regulación de la melanogénesis en los melanocitos, donde controla el suministro de L-tirosina a partir de L-fenilalanina a través de la fenilalanina hidroxilasa y regula directamente la formación de dopaquinona a partir de L-tirosina a través de la tirosinasa .

Metabolismo de la biopterina y el folato alterado

La reductasa de dihidropteridina quinonoide (QDPR) cataliza la regeneración de tetrahidrobiopterina (BH4), un cofactor para la síntesis de monoaminas, la hidroxilación de fenilalanina y la producción de óxido nítrico .

Nivel de biopterina como marcador de la proliferación de células hematopoyéticas

El nivel de biopterina en las células sanguíneas periféricas se ha utilizado como un marcador de la proliferación de células hematopoyéticas durante la leucemia y la policitemia vera .

Papel en la patofisiología de la malaria

La disminución de la biodisponibilidad de óxido nítrico (NO) es un importante contribuyente a la patofisiología de la malaria falciparum grave. La tetrahidrobiopterina (BH4) es un cofactor enzimático necesario para la síntesis de NO a partir de L-arginina .

Safety and Hazards

Direcciones Futuras

Research on D-Threo-biopterin* and related compounds is ongoing. For example, studies have been conducted on the photosensitizing properties of oxidized pterins present in the skin . Additionally, the synthesis of natural pterin glycosides has been achieved, which could have implications for understanding their biological activities and functions .

Mecanismo De Acción

Target of Action

D-Threo-Biopterin is a pterin derivative . It primarily targets aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and epinephrine .

Mode of Action

D-Threo-Biopterin acts as a co-factor for the aforementioned aromatic amino acid hydroxylases . It facilitates the conversion of amino acids tyrosine and tryptophan to levodopa and 5-hydroxytryptophan, respectively .

Biochemical Pathways

D-Threo-Biopterin is involved in several biochemical pathways, including the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . It plays a key role in the Pterine Biosynthesis Metabolic pathway . Disorders in these pathways can lead to diseases such as DOPA-Responsive Dystonia, Hyperphenylalaninemia due to Guanosine Triphosphate Cyclohydrolase Deficiency, and Sepiapterin Reductase Deficiency .

Result of Action

The primary result of D-Threo-Biopterin’s action is the synthesis of monoamine neurotransmitters . These neurotransmitters play vital roles in various neuropsychological conditions, including the maintenance of the nervous system’s plasticity, memory, learning, motor control, executive functions, and emotion .

Propiedades

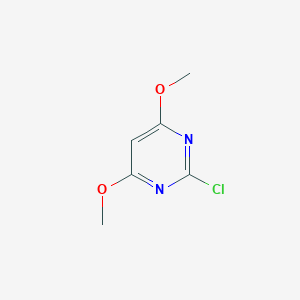

IUPAC Name |

2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of D-threo-biopterin in the biosynthesis of limipterin?

A1: D-threo-biopterin serves as a substrate analogue for limipterin synthase, the enzyme responsible for the final step in limipterin biosynthesis []. While the natural substrate for this enzyme is tetrahydrobiopterin (H4-biopterin), limipterin synthase can also utilize D-threo-biopterin to produce D-tepidopterin []. This finding highlights the enzyme's substrate flexibility and provides insights into the structural requirements for substrate binding and catalysis.

Q2: What is the structure of D-tepidopterin, the product formed when D-threo-biopterin is used as a substrate by limipterin synthase?

A2: D-tepidopterin is a pterin glycoside structurally similar to limipterin. Its structure is described as [1-O-(D-threo-biopterin-2'-yl)- β-N-acetylglucosamine], indicating that it consists of a D-threo-biopterin molecule linked to a β-N-acetylglucosamine moiety via an oxygen atom at the 1' position of the biopterin ring [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)